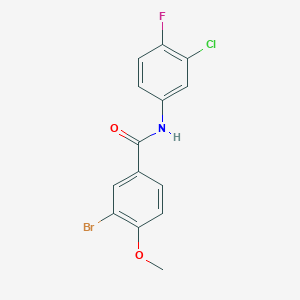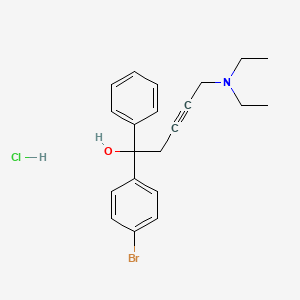
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is an organic compound with the molecular formula C14H10BrClFNO2 This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide structure, making it a halogenated benzamide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzoic acid and 3-chloro-4-fluoroaniline as the primary starting materials.
Amidation Reaction: The 3-bromo-4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting acid chloride is then reacted with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition, temperature control, and product isolation ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) under reflux.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-carboxybenzamide.
Reduction: Formation of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzylamine.
Applications De Recherche Scientifique
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
- 3-bromo-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide
- 3-bromo-N-(3-chloro-4-fluorophenyl)-4-hydroxybenzamide
Uniqueness
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms also contributes to its distinct properties compared to other halogenated benzamides.
Propriétés
IUPAC Name |
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO2/c1-20-13-5-2-8(6-10(13)15)14(19)18-9-3-4-12(17)11(16)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSGUDRQGQFXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5245662.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5245670.png)
![[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B5245674.png)
![N-[(PYRIDIN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE](/img/structure/B5245683.png)

![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5245694.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5245704.png)
![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)
![2-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]ethanamine](/img/structure/B5245721.png)
![N-(2-amino-2-oxoethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5245735.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5245737.png)
![(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5245749.png)
![2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B5245755.png)
